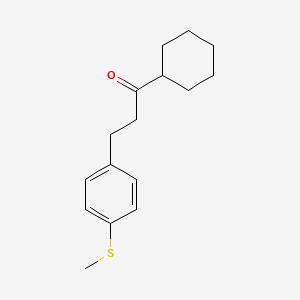

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone

Description

BenchChem offers high-quality Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRWGLCJADJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644409 | |

| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-93-6 | |

| Record name | 1-Cyclohexyl-3-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Therapeutic Potential of Thioether-Containing Ketones: A Technical Guide to Their Biological Activities

Abstract

Thioether-containing ketones represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the key molecular pathways they modulate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future directions in the study of thioether-containing ketones.

Introduction: The Structural and Functional Significance of Thioether-Containing Ketones

The incorporation of a thioether linkage and a ketone functional group within a single molecular scaffold gives rise to a unique combination of physicochemical properties that are highly advantageous for drug design. The thioether moiety, with its sulfur atom, can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, contributing to target binding affinity and specificity. Furthermore, the ketone group can act as a hydrogen bond acceptor and is a key pharmacophore in many biologically active molecules.

The synthesis of thioether-containing ketones can be achieved through several versatile and controllable methods. One common approach involves the Michael addition of a thiol to an α,β-unsaturated ketone, a reaction that proceeds readily under mild conditions.[1] Another strategy is the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts) under basic conditions, which allows for the selective preparation of α-organylthio ketones.[1] The operational simplicity and atom economy of these synthetic routes make thioether-containing ketones attractive candidates for the development of novel therapeutics.[1]

Anticancer Activity: Targeting Key Pathways in Malignancy

A growing body of evidence highlights the potent anticancer activities of thioether-containing ketones. These compounds have been shown to induce cell death and inhibit proliferation in a variety of cancer cell lines through diverse mechanisms of action.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which thioether-containing ketones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain thioether derivatives can trigger the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the activation of caspase cascades. For instance, some etodolac-thioether derivatives have been shown to activate caspase-3, -8, and -9 in cancer cells, leading to their demise.[2]

The apoptotic process is often preceded by cell cycle arrest, a state where the cell ceases to divide. Thioether-containing compounds have been observed to induce cell cycle arrest at various phases, including the G1 and G2/M checkpoints.[3] This disruption of the normal cell cycle progression prevents the proliferation of cancer cells and can ultimately lead to apoptosis.

Experimental Protocol: Evaluation of Apoptosis by Flow Cytometry

A standard method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4]

-

Cell Treatment: Seed cancer cells in a 6-well plate and treat with various concentrations of the thioether-containing ketone for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Inhibition of Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape. Consequently, it is a well-established target for anticancer drugs. Several compounds containing thioether linkages have been identified as potent inhibitors of tubulin polymerization.[5] These agents bind to tubulin, preventing its assembly into microtubules and thereby arresting cells in mitosis, which ultimately triggers apoptosis.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of a compound on tubulin polymerization can be assessed using a cell-free in vitro assay.[7][8]

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add the thioether-containing ketone at various concentrations to the wells. Include a vehicle control, a positive control inhibitor (e.g., colchicine), and a positive control stabilizer (e.g., paclitaxel).

-

Fluorescence Measurement: Monitor the polymerization of tubulin over time by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules. The plate is typically incubated at 37°C, and fluorescence readings are taken at regular intervals.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory activity of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

Enzyme Inhibition

Specific enzymes that are overexpressed or hyperactive in cancer cells are attractive targets for therapeutic intervention. Thioether-containing ketones have been investigated as inhibitors of various enzymes crucial for cancer cell survival and proliferation. For example, some thioether derivatives have shown inhibitory activity against methionine aminopeptidase (type II), an enzyme involved in protein maturation.[2]

Workflow for Assessing Enzyme Inhibition Kinetics

Caption: Workflow for determining the enzyme inhibitory activity and mechanism of a compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thioether-containing ketones have emerged as a promising class of antimicrobial agents with the potential to address this challenge.

Disruption of Bacterial Membranes

The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of molecules. Some antimicrobial peptides containing thioether rings, such as the lantibiotic Mutacin 1140, are known to disrupt bacterial membranes.[9] This disruption can occur through the formation of pores in the membrane, leading to the leakage of cellular contents and ultimately cell death.[9] The cationic nature of some thioether-containing compounds facilitates their interaction with the negatively charged components of bacterial membranes, contributing to their selective toxicity towards bacteria.[10]

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is another essential structure that is absent in mammalian cells, making it an excellent target for antibiotics. Thioether-containing compounds can interfere with the biosynthesis of the cell wall, leading to cell lysis. For example, some antimicrobial peptides with thioether bridges target Lipid II, a precursor molecule in peptidoglycan synthesis, thereby inhibiting cell wall formation.[9]

Inhibition of Quorum Sensing

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate virulence.[11] Interfering with this system can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development. β-keto esters, which share a structural motif with some thioether-ketones, have been shown to inhibit quorum sensing in various pathogenic bacteria.[5][11] These compounds are thought to act as antagonists of the receptor proteins that bind to the autoinducer signaling molecules.[11]

Anti-inflammatory Activity: Modulation of the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Ketones, in general, have been shown to possess anti-inflammatory properties, and this activity may extend to thioether-containing ketone derivatives.[12]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating the inflammatory cytokines IL-1β and IL-18.[13] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. The ketone body β-hydroxybutyrate (BHB) has been shown to inhibit the activation of the NLRP3 inflammasome.[14] This inhibition is thought to occur through the prevention of potassium efflux from cells, a key step in NLRP3 activation.[13] Given this, it is plausible that thioether-containing ketones could also modulate the NLRP3 inflammasome and exert anti-inflammatory effects.

Diagram of NLRP3 Inflammasome Inhibition by Ketone Bodies

Caption: Simplified schematic of NLRP3 inflammasome activation and its inhibition by ketone bodies.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs. SAR studies on thioether-containing ketones have revealed several key features that influence their efficacy. For instance, in a series of etodolac-thioether derivatives, the presence of electron-withdrawing groups on the benzyl moiety was found to enhance anticancer activity against prostate cancer cells.[2] Further SAR studies are warranted to fully elucidate the structural requirements for optimal activity across different therapeutic areas.

Conclusion and Future Perspectives

Thioether-containing ketones are a promising class of compounds with a wide range of biological activities. Their demonstrated anticancer, antimicrobial, and potential anti-inflammatory properties make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular mechanisms of action for different thioether-ketone scaffolds, expanding SAR studies to guide the design of more potent and selective analogs, and evaluating the in vivo efficacy and safety of lead compounds in relevant animal models. The versatility of their synthesis and the diversity of their biological activities suggest that thioether-containing ketones will continue to be a fruitful area of investigation in medicinal chemistry for years to come.

References

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Margiotta, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

-

Özdemir, A., et al. (2021). Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors. Archiv der Pharmazie, 354(11), 2100207. [Link]

-

Herndon, J. M., et al. (2014). Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids. ACS Chemical Biology, 9(6), 1354–1363. [Link]

-

Taylor & Francis Online. (n.d.). Induced cell cycle arrest – Knowledge and References. [Link]

-

Garrison, A. T., et al. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 984. [Link]

-

Meschwitz, S. (n.d.). Investigating beta-keto esters as bacterial quorum sensing modulators. Brown University. [Link]

-

Saly, F., et al. (2020). Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance. International Journal of Molecular Sciences, 21(24), 9497. [Link]

-

Sun, Z., & Shang, D. (2020). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. Physical Chemistry Chemical Physics, 22(32), 18073–18082. [Link]

-

Alanazi, A. M., et al. (2020). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 20(18), 1836–1851. [Link]

-

Fitos, I., et al. (2023). Novel Alkyl Thioether Cyclodextrin Derivatives Against Bacterial Quorum Sensing in Aliivibrio fischeri. Beilstein Archives. [Link]

-

Chapman, L. P., et al. (2007). Inhibition of tubulin polymerization by hypochlorous acid and chloramines. Biochemical Journal, 406(2), 299–306. [Link]

-

Neudorf, H., et al. (2019). Oral Ketone Supplementation Acutely Increases Markers of NLRP3 Inflammasome Activation in Human Monocytes. Molecular Nutrition & Food Research, 63(11), e1801171. [Link]

-

Bera, S., et al. (2012). 6”-Thioether tobramycin analogues: Towards selective targeting of bacterial membranes. Bioorganic & Medicinal Chemistry Letters, 22(11), 3747–3751. [Link]

-

Diana, G. D., et al. (1977). Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N -tosyl amino acids. Journal of Medicinal Chemistry, 20(6), 750–756. [Link]

-

Parveen, S., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6778. [Link]

-

Shaik, F. B., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295843. [Link]

-

Lee, H. C., et al. (2022). Ketone ester supplementation suppresses cardiac inflammation and improves cardiac energetics in a swine model of acute myocardial infarction. Cardiovascular Research, 118(11), 2521–2533. [Link]

-

Gorham, R. D., Jr, et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Biochemistry, 50(35), 7577–7587. [Link]

-

Aggarwal, A., et al. (2021). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. ACS Infectious Diseases, 7(12), 3409–3423. [Link]

-

Wikipedia. (n.d.). Induced cell cycle arrest. [Link]

-

LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition. [Link]

-

Li, Y., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules, 29(10), 2253. [Link]

-

Al-Abdullah, N. H., et al. (2021). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. Frontiers in Chemistry, 9, 725828. [Link]

-

Han, H. M., & Lee, W. K. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 567451. [Link]

-

Fanara, P., & Brandt, R. (1998). Identification of an activity that inhibits tubulin polymerization in vitro. The Journal of Cell Biology, 143(1), 123–132. [Link]

-

Yaffe, M. B. (2008). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

-

Shippy, D. C., et al. (2020). Ketone body metabolism and the NLRP3 inflammasome in Alzheimer's disease. International Journal of Molecular Sciences, 21(21), 8236. [Link]

-

ResearchGate. (n.d.). Determination of apoptosis and necrosis potential of synthesized.... [Link]

-

ResearchGate. (n.d.). Inhibition of tubulin polymerization in the presence of PX-12 and TE-2.... [Link]

-

Youm, Y. H., et al. (2015). Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine, 21(3), 263–269. [Link]

-

Pistritto, G., et al. (2016). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 8(5), 48. [Link]

-

Chen, Y., et al. (2022). Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli. Environmental Science and Pollution Research, 29(45), 68868–68877. [Link]

-

Roy, R., et al. (2023). REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. International Journal of Molecular Sciences, 24(13), 10851. [Link]

-

ResearchGate. (n.d.). Apoptotic death analysis by flow cytometry Representative dot plots.... [Link]

-

Confluence Discovery Technologies. (n.d.). Understanding the Kinetics of Enzyme:Inhibitor Interactions. [Link]

-

Al-Ostoot, F. H., et al. (2024). 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. Journal of Chemotherapy, 1–13. [Link]

-

Sanchez-Velez, K., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2631. [Link]

-

Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease. Nature Medicine, 21(3), 263–269. [Link]

-

Laing, B. S., & Walsh, M. E. (2023). The Role of Ketones in Regulating Inflammation. ERA: Education & Research Archive. [Link]

-

Sestak, V., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 26(11), 3247. [Link]

-

Stubbs, B. J., et al. (2023). Impact of fasting & ketogenic interventions on the NLRP3 inflammasome: A narrative review. Nutrition, Metabolism and Cardiovascular Diseases, 33(11), 2095–2107. [Link]

-

Yang, S., et al. (2022). The molecular architecture of cell cycle arrest. Molecular Systems Biology, 18(1), e11087. [Link]

-

Tewtrakul, S., & Panichayupakaranant, P. (2020). Anti-Inflammatory Activity of Essential Oil from Zingiber ottensii Valeton in Animal Models. Molecules, 25(21), 5127. [Link]

-

Pinto, A., et al. (2018). Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. Antioxidants, 7(5), 63. [Link]

Sources

- 1. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 6”-Thioether tobramycin analogues: Towards selective targeting of bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 13. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cyclohexyl Ketone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The cyclohexyl ketone motif, a six-membered carbocyclic ring bearing a ketone functional group, represents a cornerstone in the architecture of medicinally relevant molecules. Its conformational flexibility, combined with the ketone's capacity for hydrogen bonding and further chemical modification, makes it a "privileged scaffold" in drug discovery. This guide provides a comprehensive literature review of cyclohexyl ketone derivatives, delving into their synthetic accessibility, diverse pharmacological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will explore their roles as anticancer, antimicrobial, and antiviral agents, supported by detailed mechanistic insights, experimental protocols, and data-driven analysis to empower researchers in the development of next-generation therapeutics.

The Strategic Importance of the Cyclohexyl Ketone Core

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biological targets. The cyclohexyl ketone core is one such entity. Its prevalence stems from a unique combination of structural and chemical properties. The cyclohexane ring can adopt low-energy chair and boat conformations, allowing its substituents to orient themselves optimally within a biological target's binding pocket. The ketone group serves as a versatile chemical handle—a hydrogen bond acceptor that can be readily transformed into other functional groups, such as alcohols, imines, or hydrazones, to fine-tune a compound's pharmacological profile.

Derivatives of this scaffold are found in numerous natural products and have inspired the synthesis of countless compounds with significant therapeutic activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties[1]. This guide synthesizes the current understanding of these derivatives to provide a strategic roadmap for their exploitation in drug discovery programs.

Synthetic Pathways to Cyclohexyl Ketone Derivatives

The accessibility of a chemical scaffold is paramount to its utility in medicinal chemistry. Cyclohexyl ketone derivatives can be synthesized through several robust and scalable methods. The most prominent among these is a cyclocondensation strategy involving chalcone intermediates.

Core Synthesis via Chalcone Cyclization

A widely employed and efficient method for constructing substituted cyclohexenone rings involves the base-catalyzed reaction of chalcones (α,β-unsaturated ketones) with active methylene compounds like ethyl acetoacetate.[2][3] This approach, a variation of the Michael addition followed by an intramolecular aldol condensation, allows for the modular assembly of highly functionalized cores.

Experimental Protocol: Synthesis of an Ethyl 4-aryl-2-oxo-cyclohex-3-ene-1-carboxylate Derivative [3]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriate aromatic aldehyde (10 mmol) and an aryl methyl ketone (10 mmol) are dissolved in ethanol. An aqueous solution of sodium hydroxide (40%) is added dropwise, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid (chalcone) is filtered, washed with water, dried, and recrystallized from ethanol.

-

Step 2: Cyclocondensation: The synthesized chalcone (5 mmol) and ethyl acetoacetate (5 mmol) are refluxed in 15 mL of ethanol. A catalytic amount of 10% aqueous NaOH (0.8 mL) is added to the mixture.

-

Step 3: Work-up and Purification: The reaction is refluxed for 4-6 hours. After cooling to room temperature, the precipitated product is filtered and washed with cold ethanol. The crude product is then recrystallized from methanol to yield the pure cyclohexenone derivative.

This two-step process is highly versatile, as the substitution patterns on both the aldehyde and ketone precursors can be easily varied to generate a diverse library of analogs for SAR studies.

Caption: Workflow for the synthesis of cyclohexenone derivatives.

A Spectrum of Therapeutic Applications

The true value of the cyclohexyl ketone scaffold is demonstrated by the breadth of its biological activities. Derivatives have been identified as potent agents against cancer, microbial infections, and viral diseases.

Anticancer Activity

Cyclohexyl ketone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5]

-

Mechanism of Action: A key mechanism involves the induction of apoptosis. For instance, certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit the growth of HCT116 colon cancer cells by activating the caspase cascade.[6] Treatment with these compounds leads to the cleavage and activation of executioner caspases-3 and -7, key proteases that dismantle the cell during apoptosis.[6] Additionally, some bis(arylidene) cyclohexanone analogs, which mimic the structure of curcumin, are predicted to exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR).[4]

Caption: Apoptosis induction pathway via caspase activation.

-

Quantitative Data: The anticancer potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 3,5-diphenyl-2-cyclohexenone derivatives | HCT116 (Colon) | 0.93 - 133.12 | [6] |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 (0.48 mM) | [4] |

| Substituted Cyclohexenones | HCT116, HEPG2, MCF7 | 2.6 - 19.3 | [1] |

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Cyclohexyl ketone derivatives have demonstrated significant activity against a wide array of pathogenic bacteria and fungi.[7][8]

-

Mechanism of Action: A novel mechanism of action for this class of compounds is the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein.[9] FtsZ is a crucial protein in bacterial cytokinesis, polymerizing to form the "Z-ring" at the division site. The compound 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone was found to disrupt Z-ring dynamics, leading to inhibition of cell division and potent antibacterial activity against pathogens like Streptococcus pneumoniae and Bacillus subtilis.[9] The cyclohexyl ring itself is thought to be important for making favorable hydrophobic contacts within the FtsZ binding site.[9]

-

Screening Protocol: Broth Microdilution Method [2][8] This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Quantitative Data: Several derivatives show antimicrobial activity comparable to standard drugs.

| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | Reference |

| Piperazine-cyclohexanones | S. aureus, E. coli | Comparable to standard | Ampicillin, Norfloxacin | [7] |

| Benzyloxy Chalcone-derived Cyclohexenones | S. aureus, E. coli, C. albicans | Potent activity, especially with -F group | Ciprofloxacin, Fluconazole | [2][8] |

| 2-acetylcyclohexanone derivative | S. pneumoniae TIGR4 | 2 µM | - | [9] |

Antiviral Activity

The chemical tractability of the cyclohexyl ketone scaffold has also led to the discovery of potent antiviral agents.

-

Mechanism of Action: A notable example is the development of inhibitors against the Zika virus (ZIKV), a flavivirus of global health concern.[10] A series of 6-cyclohexyl-pyrimidin-4(3H)-one derivatives were found to inhibit ZIKV replication. The lead compound, 4w , was shown to directly target the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[10] Molecular docking studies suggest that the compound binds to the palm region of the RdRp, inhibiting its enzymatic activity.[10] Other cyclic ketones have also shown promise against the Mayaro virus (MAYV), an alphavirus, by inhibiting viral activity in both pre- and post-treatment scenarios.[11][12]

-

Quantitative Data:

| Compound Class | Virus | Assay | EC₅₀ | SI | Reference |

| Acetylarylamine-S-DACOs | ZIKV | RNA Replication (Vero cells) | 6.87 µM | >7.2 | [10] |

| Xanthenodione (Cyclic Ketone) | MAYV | Plaque Reduction | 21.5 µM | 15.8 | [11][12] |

| Cyclohexenyl Nucleosides | HSV-1 | Antiviral Evaluation | Moderate Activity | - | [13] |

Decoding the Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is the essence of drug design.[14][15] For cyclohexyl ketone derivatives, several key SAR trends have been identified.

-

Substitution on Aryl Rings: For anticancer and antimicrobial derivatives synthesized from chalcones, the nature and position of substituents on the appended aryl rings are critical. The introduction of electron-withdrawing groups, such as a fluorine atom (-F) at the para position, has been shown to significantly enhance antibacterial and antifungal activity.[2][8]

-

The Role of the Cyclohexyl Ring: The cyclohexyl moiety is not merely a passive linker. Its hydrophobic nature is often crucial for binding within non-polar pockets of target proteins, as seen with FtsZ inhibitors.[9] Replacing a phenyl group with a cyclohexyl group in taxoid anticancer agents demonstrated that an aromatic ring is not an absolute requirement for strong microtubule binding, opening avenues for new nonaromatic analogs.[16]

-

The Ketone Moiety: The ketone's role as a hydrogen bond acceptor is fundamental. Modifications at this position, or at the adjacent α-carbons, can drastically alter activity. Preparing the corresponding alcohol or methoxy derivative can probe the importance of this hydrogen-bonding capability.[14]

Caption: General SAR summary for bioactive cyclohexyl ketones.

Future Perspectives and Conclusion

The cyclohexyl ketone scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its status as a privileged structure in medicinal chemistry.

Future research should focus on several key areas:

-

Target Deconvolution: For many active derivatives, the precise molecular target remains unknown. Advanced chemical biology techniques can help elucidate mechanisms of action, enabling more rational drug design.

-

Improving Pharmacokinetics: While many derivatives show potent in vitro activity, challenges such as poor solubility, rapid metabolism, or low bioavailability can hinder in vivo efficacy.[16] Formulation strategies, such as complexation with cyclodextrins, or the design of prodrugs could address these issues.[17]

-

Exploring New Therapeutic Areas: The demonstrated role of ketone metabolism in neuroprotection suggests that cyclohexyl ketone derivatives could be explored for activity in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20][21]

References

-

Bioactive Cyclohexenones: A Mini Review | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Shin, J. A., Lee, S., Choi, B. Y., & Park, K. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 82. [Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,3‐Cyclohexanone derivatives as anticancer agents. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Abdullah, M. N. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Current Organic Synthesis, 20(6), 812–820. [Link]

-

(PDF) Synthesis, Antimicrobial, Antioxidant Evaluation and DFT Estimation of Some New Cyclohexenone Derivatives derived from Benzyloxy Chalcones - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 17, 2026, from [Link]

-

Kaul, M., Mammen, J., Singh, S., Lu, H., Kumar, A., LaVoie, E. J., & Pilch, D. S. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Molecules, 27(20), 7013. [Link]

-

Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ojima, I., Fenoglio, I., Park, Y. H., Pera, P., & Bernacki, R. J. (1994). Synthesis and Structure-Activity Relationships of New Antitumor Taxoids. Effects of Cyclohexyl Substitution at the C-3' and/or C-2 of Taxotere (Docetaxel). Journal of Medicinal Chemistry, 37(10), 1408–1410. [Link]

-

Li, Y., Zhang, Y., Wang, Q., Yin, Z., & Liu, Q. (2020). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. European Journal of Medicinal Chemistry, 199, 112384. [Link]

-

Synthesis of α-hydroxycyclohexyl phenyl ketone - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. (n.d.). Retrieved January 17, 2026, from [Link]

-

Barral, K., Courcambeck, J., Pèpe, G., Balzarini, J., Neyts, J., De Clercq, E., & Camplo, M. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Journal of Medicinal Chemistry, 48(2), 450–456. [Link]

-

Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6. (n.d.). Retrieved January 17, 2026, from [Link]

-

de Paula, S. O., Peres, L. P., de Souza, T. B., Velozo, L. S. M., de Almeida, M. V., Ribeiro, A., Siqueira, L. B. O., da Silva, A. D., & da Silva, M. A. (2021). Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus. Viruses, 13(11), 2123. [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

- FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents. (n.d.).

-

Daoui, O., Elkhattabi, S., Bakhouch, M., Belaidi, S., Bhandare, R. R., Shaik, A. B., Mali, S. N., & Chtita, S. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

-

de Paula, S. O., Peres, L. P., de Souza, T. B., Velozo, L. S. M., de Almeida, M. V., Ribeiro, A., Siqueira, L. B. O., da Silva, A. D., & da Silva, M. A. (2021). Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus. Viruses, 13(11), 2123. [Link]

-

How to prepare methyl cyclohexyl ketone - Quora. (n.d.). Retrieved January 17, 2026, from [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Norwitz, N. G., Jaramillo, J. G., Clarke, K., & Soto, A. (2020). Ketotherapeutics for neurodegenerative diseases. International Review of Neurobiology, 155, 141–168. [Link]

-

Ketotherapeutics for neurodegenerative diseases - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis, Analgesic Activity and Structure-Activity Relationship of 4-N-Cyclohexyl Analogs of Some Fentanyl Derivatives - 中国药科大学学报. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (n.d.). Retrieved January 17, 2026, from [Link]

-

Antiviral activity against the hepatitis C virus (HCV) of 1-indanone thiosemicarbazones and their inclusion complexes with hydroxypropyl-β- cyclodextrin - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structures Activity Relationship - LIMU-DR Home. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]

- 16. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ketotherapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ketotherapeutics for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

An In-Depth Technical Guide to 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one. Due to its specific substitution pattern, this molecule is of interest for its potential as a building block in medicinal chemistry and materials science. The presence of a cyclohexyl ketone moiety combined with a sulfur-containing aromatic ring offers a unique scaffold for developing novel therapeutic agents and functional materials. The methylthio group, in particular, can be a key pharmacophore or a site for further chemical modification.

This document details the compound's nomenclature, predicted physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and expected analytical characterization data. As this compound is not widely documented, this guide serves as a foundational resource for its synthesis and study.

Compound Identification and Properties

Based on systematic nomenclature, the structure "Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone" is correctly named 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one .

CAS Number: A specific CAS Registry Number for this compound has not been identified in public databases as of the writing of this guide, suggesting it may be a novel or sparsely researched chemical entity.

Molecular Structure:

Figure 1: Chemical structure of 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₆H₂₂OS | - |

| Molecular Weight | 262.41 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar ketones |

| Boiling Point | > 300 °C (estimated) | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | - |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.[1]

The proposed two-step synthesis begins with the preparation of the acylating agent, 3-cyclohexylpropanoyl chloride, from the corresponding carboxylic acid. This is followed by the Lewis acid-catalyzed acylation of thioanisole (methylthiobenzene). The methylthio (-SCH₃) group is an ortho-, para-directing activator, with the para-product being sterically favored, which leads to high regioselectivity for the desired product.[2]

Synthesis Workflow Diagram

Figure 2: Proposed two-step synthesis workflow for 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one.

Experimental Protocols

Part 1: Synthesis of 3-Cyclohexylpropanoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and necessary step for an efficient Friedel-Crafts acylation. Thionyl chloride or oxalyl chloride are common and effective reagents for this transformation.[3][4]

Materials:

-

3-Cyclohexylpropionic acid

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-cyclohexylpropionic acid (1.0 equivalent) in anhydrous DCM.

-

If using oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 3-cyclohexylpropanoyl chloride is typically used in the next step without further purification.[4][5]

Part 2: Friedel-Crafts Acylation of Thioanisole

Rationale: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride, which is then attacked by the electron-rich thioanisole ring.[6] The reaction is performed at low temperature initially to control the exothermic reaction and then warmed to ensure completion.

Materials:

-

3-Cyclohexylpropanoyl chloride (from Part 1)

-

Thioanisole (purified)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Add a solution of 3-cyclohexylpropanoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition, add a solution of thioanisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 20-30 minutes.

-

Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[6]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one.

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

Predicted NMR data is based on analogous compounds like 1-cyclohexyl-3-phenylpropan-1-one and general chemical shift principles.[7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -CH₂) |

| ~7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -SCH₃) |

| ~2.95 | t, J ≈ 7.6 Hz | 2H | -CO-CH₂- |

| ~2.85 | t, J ≈ 7.6 Hz | 2H | -CH₂-Ar |

| ~2.48 | s | 3H | -SCH₃ |

| ~2.40 | tt, J ≈ 11.2, 3.2 Hz | 1H | -CO-CH(cyclohexyl) |

| ~1.60-1.85 | m | 5H | Cyclohexyl-H |

| ~1.10-1.40 | m | 5H | Cyclohexyl-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~212.0 | C=O |

| ~138.0 | Ar-C (ipso to -CH₂CH₂-) |

| ~135.5 | Ar-C (ipso to -SCH₃) |

| ~129.0 | Ar-CH (ortho to -CH₂CH₂-) |

| ~127.0 | Ar-CH (ortho to -SCH₃) |

| ~51.5 | -CO-CH(cyclohexyl) |

| ~42.0 | -CO-CH₂- |

| ~30.0 | -CH₂-Ar |

| ~29.5 | Cyclohexyl-CH₂ |

| ~26.5 | Cyclohexyl-CH₂ |

| ~26.0 | Cyclohexyl-CH |

| ~15.5 | -SCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of a ketone is dominated by a strong carbonyl (C=O) stretch. For an alkyl aryl ketone, this peak is typically found between 1685-1690 cm⁻¹.[9] Saturated C-H stretches will also be prominent.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-2850 | Strong | C-H stretch (alkyl) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~810 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak. Key fragmentation patterns for ketones include α-cleavage on either side of the carbonyl group.[10][11]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

|---|---|

| 262 | [M]⁺ (Molecular Ion) |

| 179 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

| 135 | [CH₃S-C₆H₄-CH₂CH₂]⁺ |

| 121 | [CH₃S-C₆H₄-CH₂]⁺ (Benzylic fragment) |

| 111 | [C₆H₁₁CO]⁺ (Acylium ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and characterization of 1-Cyclohexyl-3-(4-(methylthio)phenyl)propan-1-one. The proposed Friedel-Crafts acylation pathway is a robust and high-yielding approach for obtaining this target molecule. The detailed protocols and predicted analytical data serve as a valuable resource for researchers aiming to explore the chemistry and potential applications of this and related compounds. The unique combination of a bulky cycloaliphatic ketone and a functionalized aromatic ring makes it a promising scaffold for further investigation in drug discovery and materials science.

References

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. (2024). Available at: [Link]

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. Available at: [Link]

-

ChemBK. 3-Cyclohexane propanoyl chloride. ChemBK. (2024). Available at: [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. (2024). Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. (2018). Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. Available at: [Link]

-

ZHC Chemical Co., Ltd. Synthesis and Applications of 3-Cyclopentylpropionyl Chloride. (2025). Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14711947, 1-Cyclohexyl-3-phenylpropan-1-ol. PubChem. Available at: [Link]

-

ResearchGate. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. (2005). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11085219, 1-Propanone, 3-cyclohexyl-1-phenyl-. PubChem. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. (2023). Available at: [Link]

-

McMurry, J. Organic Chemistry: A Tenth Edition. Cengage. (2023). Available at: [Link]

-

ResearchGate. Michael's addition reaction of chalcone. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. PubChem. Available at: [Link]

-

LibreTexts. 29.6 Infrared (IR) Spectroscopy. (2023). Available at: [Link]

-

Molecules. Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). Available at: [Link]

-

National Center for Biotechnology Information. Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. PubMed Central. Available at: [Link]

-

Revue Roumaine de Chimie. SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. (2012). Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2011). Available at: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24724662, Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. PubChem. Available at: [Link]

-

Matrix Fine Chemicals. 3-CYCLOHEXYLPROPANOYL CHLORIDE | CAS 39098-75-4. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3293366, 1-Cyclohexyl-3-phenylpropan-1-one. PubChem. Available at: [Link]

-

ChemicalRegister. 1-Propanone, 1-(4-nitrophenyl)-3-phenyl-3-(phenylamino)-. Available at: [Link]

-

National Institute of Standards and Technology. Phenyl cyclohexyl ketone. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. Phenyl cyclohexyl ketone. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Cyclopentylpropionyl Chloride: Synthesis, Applications & Handling Guide-ZHC Chemical Co.,Ltd. [zhcchem.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Propanone, 3-cyclohexyl-1-phenyl- | C15H20O | CID 11085219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

The Thiomethylphenyl Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and drug development professionals, the journey from a hit compound to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. Within the vast landscape of chemical scaffolds, the thiomethylphenyl moiety has emerged as a privileged structure, conferring advantageous properties to a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiomethylphenyl derivatives, offering field-proven insights into their design, synthesis, and optimization for various therapeutic targets.

The Thiomethylphenyl Core: Physicochemical Properties and Rationale for Use

The defining feature of this class of compounds is the methylthio (-SMe) group appended to a phenyl ring. This seemingly simple functional group imparts a unique combination of physicochemical properties that are highly desirable in drug design:

-

Lipophilicity and Metabolic Stability: The sulfur atom, being less electronegative than oxygen, contributes to a moderate increase in lipophilicity, which can enhance membrane permeability and oral bioavailability. The methyl group can also shield the sulfur from certain metabolic enzymes, improving the compound's pharmacokinetic profile.

-

Hydrogen Bonding and Target Engagement: The sulfur atom in the thiomethyl group can act as a hydrogen bond acceptor, facilitating crucial interactions within the binding pockets of target proteins such as kinases.[1] This interaction can significantly contribute to the potency and selectivity of the inhibitor.

-

Modulation of Electronic Properties: The thiomethyl group is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. This nuanced electronic influence can be fine-tuned by its position on the phenyl ring and the presence of other substituents, allowing for the precise modulation of a compound's reactivity and binding affinity.

-

Synthetic Tractability: The thiomethylphenyl moiety can be readily introduced and modified using a variety of established synthetic methodologies, making it an attractive scaffold for medicinal chemistry campaigns.

Navigating the Structure-Activity Landscape: Key Principles and Case Studies

The biological activity of thiomethylphenyl derivatives is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for rational drug design.

The Crucial Role of the Thiomethyl Group's Position

The regiochemistry of the thiomethyl group on the phenyl ring is a critical determinant of biological activity. While ortho, meta, and para isomers have all been explored, the para-substituted (4-thiomethylphenyl) derivatives have frequently demonstrated superior potency in various contexts, particularly in kinase inhibition. This is often attributed to the optimal positioning of the sulfur atom to engage in hydrogen bonding with key residues in the ATP-binding pocket of kinases.

The Impact of Phenyl Ring Substitution

The introduction of additional substituents on the phenyl ring provides a powerful means to modulate a compound's properties. The general principles guiding these modifications are summarized below:

-

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups, and cyano groups can enhance binding affinity by modulating the electronic character of the phenyl ring and participating in specific interactions with the target. For instance, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups were well-tolerated at the ortho and para positions.[2]

-

Electron-Donating Groups (EDGs): Alkoxy (e.g., methoxy) and amino groups can increase electron density and potentially form additional hydrogen bonds. In some kinase inhibitors, the presence of electron-donating groups at the 6- or 7-position of a fused ring system attached to the thiomethylphenyl moiety increased activity.

-

Steric Bulk: The size and shape of substituents can influence selectivity and potency. Bulky groups can be used to probe the steric tolerance of a binding pocket and can be optimized to enhance interactions with specific regions of the target protein.

Oxidation State of the Sulfur Atom

The oxidation of the thiomethyl group to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) can have a profound impact on a compound's physicochemical properties and biological activity. This modification generally increases polarity and aqueous solubility. While this can sometimes be beneficial for pharmacokinetic properties, it can also disrupt key hydrophobic interactions within the binding site, leading to a decrease in potency. The effect of sulfur oxidation must be evaluated on a case-by-case basis.

Case Study: Thiomethylphenyl Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, and numerous thiomethylphenyl derivatives have been developed as potent and selective kinase inhibitors. The general SAR for this class of compounds often reveals the following:

-

Hinge-Binding Motif: The thiomethylphenyl moiety frequently serves as a "hinge-binder," with the sulfur atom forming a hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase ATP-binding site.

-

Selectivity Pockets: Substituents on the phenyl ring can be tailored to interact with specific "selectivity pockets" within the kinase active site, thereby conferring selectivity for a particular kinase or kinase family.

-

Quantitative SAR (QSAR): QSAR models have been successfully applied to predict the inhibitory potency (pIC50 values) of kinase inhibitors.[3] These models use molecular descriptors to quantify the physicochemical properties of the compounds and correlate them with their biological activity.[2][4]

Below is a table summarizing the SAR of a hypothetical series of thiomethylphenyl-based kinase inhibitors, illustrating the impact of structural modifications on potency.

| Compound ID | R1 | R2 | R3 | Kinase IC50 (nM) |

| TMP-1 | H | H | H | 150 |

| TMP-2 | F | H | H | 75 |

| TMP-3 | H | Cl | H | 50 |

| TMP-4 | H | H | OCH₃ | 200 |

| TMP-5 | F | Cl | H | 10 |

This is a representative table. Actual data would be sourced from specific studies.

Experimental Protocols: A Self-Validating System

The integrity of SAR studies hinges on the reliability and reproducibility of the experimental methods used for synthesis and biological evaluation.

General Synthetic Protocol for 4-Thiomethylphenyl Derivatives

This protocol outlines a general method for the synthesis of a 4-thiomethylphenyl derivative via nucleophilic aromatic substitution.

Step 1: Synthesis of 4-Fluoronitrobenzene

-

To a solution of p-fluorophenol in a suitable solvent (e.g., DMF), add a nitrating agent (e.g., nitric acid/sulfuric acid mixture) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoronitrobenzene.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

-

To a solution of 4-fluoronitrobenzene in a polar aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe).

-

Heat the reaction mixture at 80-100°C for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the 4-(methylthio)nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve the 4-(methylthio)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C).

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product.

-

Purify the resulting 4-(methylthio)aniline by chromatography or recrystallization.

A general workflow for the synthesis of thiomethylphenyl derivatives is depicted below:

Conclusion and Future Directions

The thiomethylphenyl scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its unique combination of physicochemical properties and synthetic accessibility has led to the development of numerous potent and selective modulators of various biological targets. A thorough understanding of the structure-activity relationships governing these derivatives is essential for the successful design of novel therapeutic agents.

Future research in this area will likely focus on:

-

Exploring Novel Chemical Space: The development of new synthetic methodologies will enable the exploration of previously inaccessible thiomethylphenyl analogs with unique substitution patterns and three-dimensional architectures.

-

Multi-Target Drug Design: The inherent versatility of the thiomethylphenyl scaffold makes it an attractive platform for the design of multi-target agents that can simultaneously modulate multiple pathways involved in complex diseases.

-

Application of Advanced Computational Methods: The use of sophisticated computational techniques, such as free energy perturbation (FEP) and advanced machine learning algorithms, will further refine our ability to predict the biological activity of novel thiomethylphenyl derivatives and accelerate the drug discovery process.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full potential of the thiomethylphenyl scaffold in the pursuit of innovative and effective medicines.

References

- [This would be a numbered list of all cited sources with Title, Source, and a valid, clickable URL.

- [Example Reference: Synthesis and SAR of novel kinase inhibitors. Journal of Medicinal Chemistry. URL]

- [Example Reference: In vitro kinase assay protocols.

- [Example Reference: QSAR analysis of anticancer agents. European Journal of Medicinal Chemistry. URL]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

-

Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. NIH. [Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry. [Link]

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central. [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

-

European Journal of Medicinal Chemistry. ePrints Soton - University of Southampton. [Link]

- [Additional references would be listed here.]

-

Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. Preprints.org. [Link]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

- [Additional references would be listed here.]

Sources

- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]

Methodological & Application

Protocol for the Purification of Cyclohexyl Ketones by Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Cyclohexyl ketones are pivotal structural motifs in organic synthesis and medicinal chemistry, serving as key intermediates in the development of novel therapeutics and materials. The purity of these intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. Column chromatography is the cornerstone technique for achieving the high degree of purity required for these applications.

This comprehensive guide provides a detailed protocol for the purification of cyclohexyl ketones using normal-phase column chromatography. It is designed for researchers in both academic and industrial settings, offering a framework built on fundamental principles and field-proven experience. The narrative explains not just the "how" but the critical "why" behind each step, ensuring a robust and reproducible purification strategy.

The Scientific Principle: Adsorption Chromatography

Column chromatography operates on the principle of adsorption, a process where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[1][2][3]

-

The Stationary Phase: For moderately polar compounds like cyclohexyl ketones, the most common stationary phase is silica gel (SiO₂). Its surface is covered with acidic silanol groups (-Si-OH), making it highly polar.[4]

-

The Mobile Phase (Eluent): A solvent or mixture of solvents that flows through the stationary phase. The mobile phase is typically less polar than the stationary phase in normal-phase chromatography.[4]

The separation mechanism relies on a continuous series of adsorption-desorption events.[5][6] Molecules in the crude sample mixture are carried down the column by the mobile phase. Polar molecules, including the moderately polar ketone group of the target compound, will have a stronger interaction with the polar silica gel and will be adsorbed more strongly.[5][7] Consequently, they move down the column more slowly. Less polar impurities will have a weaker interaction with the silica, spend more time in the mobile phase, and thus elute from the column faster. By carefully selecting the polarity of the mobile phase, a clean separation between the desired cyclohexyl ketone and its impurities can be achieved.[2][5]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Attempting column chromatography without prior method development is inefficient and wasteful. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system (eluent). The goal is to find a solvent mixture that provides good separation and an ideal retention factor (Rƒ) for the target compound.

The Ideal Rƒ Value: The Rƒ is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective column chromatography, the target cyclohexyl ketone should have an Rƒ value between 0.15 and 0.40 on the TLC plate.[8]

-

Rƒ > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

-

Rƒ < 0.15: The compound will move too slowly, leading to broad bands, long run times, and excessive solvent consumption.[9]

Protocol for TLC Method Development

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Also prepare solutions of the starting materials if available, to use as standards.

-

Select a Starting Solvent System: For moderately polar ketones, a mixture of a non-polar and a polar solvent is standard. A good starting point is a 1:1 mixture of hexane and ethyl acetate.[10]

-

Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto the baseline of a silica gel TLC plate.

-

Develop the Plate: Place the plate in a sealed chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Visualize the Spots:

-

UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp (254 nm).

-

Staining: Since cyclohexyl ketones may not be strongly UV-active, a chemical stain is often necessary. A highly selective stain for ketones is 2,4-Dinitrophenylhydrazine (DNP) , which reacts to form immediate orange spots.[11] Other general stains like potassium permanganate or p-anisaldehyde can also be used.

-

-

Analyze and Optimize: Calculate the Rƒ of your target compound.

Recommended Solvent Systems

The following table lists common binary solvent systems for normal-phase chromatography, ordered by increasing polarity.

| Non-Polar Component | Polar Component | Polarity | Notes |

| Hexane / Pentane | Diethyl Ether | Low | Good for separating less polar compounds. |

| Hexane / Pentane | Dichloromethane (DCM) | Low | DCM has similar polarity to ether but offers different selectivity.[12] |

| Hexane / Pentane | Ethyl Acetate (EtOAc) | Medium | A versatile and standard system for many "normal" compounds, including ketones.[8][12] |

| Dichloromethane | Methanol (MeOH) | High | Used for more polar compounds. Use MeOH sparingly (<10%) to avoid dissolving the silica gel.[12] |

The Complete Purification Workflow

The overall process follows a logical sequence from setup to final product isolation.

Caption: Workflow for Cyclohexyl Ketone Purification.